molecular formula C18H26N2O4 B6625096 5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide

5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide

Cat. No.: B6625096
M. Wt: 334.4 g/mol
InChI Key: GEERANOMKRYUGZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as pharmacological agents. This compound is characterized by its unique structure, which includes an ethoxy group, an oxan-4-yl moiety, and a butanoylamino group attached to a benzamide core.

Properties

IUPAC Name

5-ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-24-14-6-7-16(15(12-14)18(19)22)20-17(21)5-3-4-13-8-10-23-11-9-13/h6-7,12-13H,2-5,8-11H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEERANOMKRYUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCCC2CCOCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Oxan-4-yl Moiety: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, where a halogenated oxane reacts with a nucleophile.

    Formation of the Butanoylamino Group: The butanoylamino group can be synthesized by reacting a butanoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.

    3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in medicinal chemistry.

Uniqueness

5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide is unique due to its specific structural features, such as the presence of the oxan-4-yl moiety and the butanoylamino group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other benzamide derivatives.

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